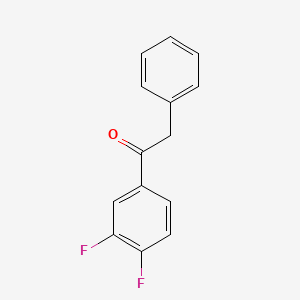

1-(3,4-Difluorophenyl)-2-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTXJBRYCJVKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Development

Friedel-Crafts Acylation Approaches for Aryl Ethanone (B97240) Core Construction

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. jk-sci.comjkchemical.com The formation of 1-(3,4-Difluorophenyl)-2-phenylethanone via this method involves the acylation of 1,2-difluorobenzene (B135520) with phenylacetyl chloride.

Regioselective Acylation of Fluorinated Aromatic Substrates

A primary challenge in the synthesis of this compound is controlling the position of acylation on the 1,2-difluorobenzene ring. The fluorine atoms, while being deactivating towards electrophilic aromatic substitution due to their high electronegativity, are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. csbsju.educhegg.com

In the case of 1,2-difluorobenzene, the incoming electrophile (the phenylacetyl cation or its complex with the Lewis acid) is directed to the positions ortho and para to the fluorine atoms. This results in substitution occurring predominantly at the 4-position, which is para to one fluorine and ortho to the other, leading to the desired 3,4-difluorophenyl product. The directing effect of the two fluorine atoms reinforces substitution at this position. While fluorine is generally a deactivating group, in some electrophilic aromatic substitutions, it can exhibit an activating effect. acs.orgacs.org

The regioselectivity is a result of the balance between the inductive electron-withdrawing effect and the resonance electron-donating effect of the fluorine substituents. csbsju.edu The resonance stabilization of the intermediate carbocation (the sigma complex) is most effective when the electrophile adds to the ortho or para positions, thus favoring the formation of the 1-(3,4-Difluorophenyl) isomer.

Optimization of Lewis Acid Catalysis and Reaction Conditions

The success of the Friedel-Crafts acylation heavily relies on the choice of the Lewis acid catalyst and the optimization of reaction parameters such as temperature and solvent. numberanalytics.com

Lewis Acid Catalysis: A stoichiometric amount or more of the Lewis acid is generally required because it complexes with both the acylating agent and the resulting ketone product. jkchemical.comchembam.com

Traditional Catalysts: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this reaction. numberanalytics.com Ferric chloride (FeCl₃) can be used as a milder alternative. numberanalytics.com

Modern Catalysts: In recent years, more environmentally benign and reusable catalysts have been explored. Lanthanide triflates (Ln(OTf)₃) and bismuth triflate (Bi(OTf)₃) have been shown to be effective catalysts for the acylation of deactivated benzenes like fluorobenzene. researchgate.netchemistryjournals.net Composite catalyst systems, such as trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates, have also been investigated to improve efficiency and reduce the required amount of catalyst. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rate and selectivity. Solvents like 1,2-dichloroethane (B1671644) (DCE) or nitrobenzene (B124822) are often used. researchgate.netbeilstein-journals.org In some cases, solvent-free conditions have been developed, which can offer environmental and practical advantages. researchgate.net

Temperature: The reaction temperature is a critical parameter. While some acylations can proceed at room temperature, heating is often necessary, especially for deactivated substrates. researchgate.netbeilstein-journals.org Optimization is required to ensure a reasonable reaction rate without promoting side reactions. For instance, in the acylation of similar substrates, increasing the temperature from 45°C to 83°C significantly increased reactivity without compromising selectivity. researchgate.net

The table below summarizes the impact of different catalysts on the Friedel-Crafts acylation.

| Catalyst Type | Strength | Common Examples | Key Features |

| Traditional | Strong | AlCl₃, FeCl₃ | Widely used, often require stoichiometric amounts. numberanalytics.comsaskoer.ca |

| Modern | Moderate to Strong | Ln(OTf)₃, Bi(OTf)₃, Hf(OTf)₄ | Catalytic amounts, often reusable, suitable for deactivated rings. researchgate.netchemistryjournals.net |

| Composite | Variable | TfOH + Re(OTf)₃ | Synergistic effects can enhance catalytic activity. researchgate.net |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic cross-coupling reactions provide a powerful and versatile alternative to classical methods like Friedel-Crafts acylation for constructing the diaryl ketone framework. These methods often exhibit high functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a mainstay of modern organic synthesis for C-C bond formation. nih.govnih.gov

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of this compound, one could envision the coupling of a 3,4-difluorophenylboronic acid with a suitable phenylacetyl derivative. A variety of palladium catalysts, such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands, are effective for Suzuki reactions. commonorganicchemistry.comresearchgate.net A recent development involves the carbonylative Suzuki-Miyaura reaction, which can synthesize diaryl ketones using a carbonyl surrogate. rsc.org

Fukuyama Coupling: This method provides a direct route to ketones by coupling a thioester with an organozinc reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The synthesis of the target compound could be achieved by reacting a phenylacetyl thioester with a (3,4-difluorophenyl)zinc halide. This reaction is known for its high chemoselectivity and tolerance of various functional groups. wikipedia.orgresearchgate.net The proposed catalytic cycle involves oxidative addition of the thioester to the palladium center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone. wikipedia.org

The following table outlines a comparison of these two palladium-catalyzed methods.

| Coupling Reaction | Substrate 1 | Substrate 2 | Key Advantages |

| Suzuki Coupling | Organoboron compound (e.g., 3,4-difluorophenylboronic acid) | Organohalide (e.g., phenylacetyl chloride) | Commercially available starting materials, well-established. commonorganicchemistry.comysu.am |

| Fukuyama Coupling | Thioester (e.g., S-ethyl phenylthioacetate) | Organozinc reagent (e.g., (3,4-difluorophenyl)zinc bromide) | High functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.org |

Alternative Transition Metal-Mediated Syntheses

While palladium is the most common catalyst for such cross-couplings, other transition metals can also be employed.

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical alternative to palladium for the synthesis of diaryl ketones. organic-chemistry.org For example, diaryl 1,2-diketones can be synthesized via a copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides. organic-chemistry.orgnih.gov While not a direct route to this compound, related copper-catalyzed methodologies for ketone synthesis are an active area of research.

Nickel-Catalyzed Synthesis: Nickel catalysts can also be used for Fukuyama-type couplings, providing a more sustainable alternative to palladium. wikipedia.org

Derivatization from Precursor Compounds

Another synthetic strategy involves the modification of a pre-existing molecule that already contains the 3,4-difluorophenyl core. This approach can be very efficient if a suitable precursor is readily available.

A plausible route starts from 3,4-difluorobenzaldehyde (B20872). This precursor can be prepared from 3,4-difluorobromobenzene via a Grignard exchange reaction followed by formylation with N,N-dimethylformamide (DMF). google.com

Grignard Addition: The 3,4-difluorobenzaldehyde can then be treated with a benzyl (B1604629) Grignard reagent, such as benzylmagnesium bromide, to form the secondary alcohol, 1-(3,4-difluorophenyl)-2-phenylethanol. wikipedia.orgyoutube.com The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.com

Oxidation: The resulting secondary alcohol is then oxidized to the target ketone, this compound. researchgate.net Various oxidizing agents can be employed for this transformation, such as chromium-based reagents or milder, more modern catalytic systems. researchgate.netsacredheart.edu The oxidation of similar secondary alcohols like 1-phenylethanol (B42297) to acetophenone (B1666503) is a well-established and efficient reaction. researchgate.netresearchgate.net

This two-step sequence from a commercially available or readily synthesized aldehyde represents a practical derivatization approach to the final product.

Synthesis from α-Halogenated Ketone Intermediates (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone)

A primary route to this compound involves a two-step process starting from 1,2-difluorobenzene. The initial step is a Friedel-Crafts acylation to produce the key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). chemicalbook.comlibretexts.org This α-halogenated ketone is a versatile precursor for subsequent reactions. scbt.com

The synthesis of the intermediate is typically achieved by reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. chemicalbook.com The reaction proceeds under reflux conditions and, after workup, yields the desired chloro-ketone intermediate in high purity. chemicalbook.com

Table 1: Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone via Friedel-Crafts Acylation chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

| 1,2-Difluorobenzene | Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | Reflux, 3 hours | 2-chloro-1-(3,4-difluorophenyl)ethanone | 98% |

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, particularly for pharmaceutical applications. A key strategy involves the stereoselective reduction of the prochiral carbonyl group in intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone to yield enantiomerically pure alcohols. researchgate.net These chiral alcohols are valuable building blocks for more complex molecules. researchgate.net

Biocatalysis has emerged as a powerful tool for this transformation. researchgate.net Specifically, the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol [(S)-CFPL] can be achieved with high stereoselectivity using recombinant E. coli cells that express a NADH-dependent carbonyl reductase. researchgate.net This biocatalytic approach offers mild reaction conditions and excellent optical purity, which are often difficult to achieve with traditional chemical reductants. researchgate.net The efficiency of this whole-cell bioreduction can be enhanced by using deep eutectic solvents (DES) as co-solvents, which can improve cell membrane permeability and substrate availability. researchgate.net

Table 2: Biocatalytic Stereoselective Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) researchgate.net

| Substrate | Biocatalyst | Co-solvent System | Product | Conversion | Enantiomeric Excess (e.e.) |

| CFPO (100 mM) | Recombinant E. coli expressing Carbonyl Reductase (CmCR) | 7.5 vol% Deep Eutectic Solvent (ChCl:LA) in buffer | (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol | >99% | >99% |

This method highlights a successful stereoselective synthesis of a key chiral analogue, demonstrating the precision of enzymatic catalysis. researchgate.net

Green Chemistry and Sustainable Synthetic Pathways

In line with modern chemical manufacturing principles, the development of green and sustainable synthetic routes is a critical goal. For the synthesis of this compound and its analogues, this involves employing techniques that reduce energy consumption, minimize waste, and utilize safer materials.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Analogues

Microwave-Assisted Organic Synthesis (MAOS) is a green chemistry technique noted for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. This is achieved through efficient and rapid heating of the reaction mixture. While specific MAOS protocols for this compound are not widely documented, the synthesis of analogous structures, such as chalcones and various heterocyclic compounds, has been successfully demonstrated using this technology. These reactions are often cleaner and produce minimal waste.

Solvent-Free and Catalytic Systems

Moving towards solvent-free and highly efficient catalytic systems is a cornerstone of green synthetic chemistry. Such protocols reduce the environmental impact associated with volatile organic solvents and improve atom economy. mdpi.com

The Friedel-Crafts reactions described in section 2.3.1 are classic examples of catalytic systems, using AlCl₃ to facilitate the reaction. libretexts.org However, these can generate significant waste. Modern approaches seek more benign catalysts and conditions.

The biocatalytic reduction outlined in section 2.3.2 is an excellent example of a highly efficient and selective catalytic system. researchgate.net The use of water as the primary solvent and an engineered enzyme as the catalyst embodies the principles of green chemistry. researchgate.net Furthermore, protocols are being developed for various organic transformations that operate under solvent-free and catalytic conditions, often involving heating a mixture of the reactants with a solid-supported catalyst. rsc.org For instance, efficient and environmentally benign one-pot condensation reactions to produce various heterocyclic derivatives have been achieved under solventless conditions using recyclable, heterogeneous catalysts. mdpi.com These methodologies offer a pathway to synthesizing analogues of this compound with a significantly reduced environmental footprint.

Chemical Reactivity, Transformation, and Derivatization Studies

Selective Functional Group Transformations of the Ketone Moiety

The carbonyl group is a primary site for chemical modification, offering pathways to reduced alcohol derivatives or oxidized carboxylic acid products.

The reduction of the prochiral ketone in 1-(3,4-Difluorophenyl)-2-phenylethanone to the corresponding secondary alcohol, 1-(3,4-difluorophenyl)-2-phenylethanol, is a common transformation. The choice of reducing agent dictates the chemo- and stereoselectivity of the outcome.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily convert the ketone to the alcohol. LiAlH₄ is a highly reactive hydride reagent that reduces a wide range of carbonyl compounds, whereas NaBH₄ is a milder agent, offering more chemoselectivity if other reducible functional groups were present.

For stereoselective reductions, biocatalysis presents a powerful option. Enzymes such as F420-dependent alcohol dehydrogenases (ADFs) have been shown to reduce various prochiral ketones to enantiopure (S)-alcohols with excellent enantiomeric excess (>99% ee). The stereoselectivity arises from the specific binding orientation of the substrate within the enzyme's active site, where a hydride is delivered to one face of the carbonyl. While not specifically documented for this compound, this methodology is applicable to analogous ketones.

Table 1: Representative Reagents for Ketone Reduction

| Reagent/Catalyst | Type of Reduction | Expected Product | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Achiral | Racemic 1-(3,4-Difluorophenyl)-2-phenylethanol | Mild, chemoselective for aldehydes/ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Achiral | Racemic 1-(3,4-Difluorophenyl)-2-phenylethanol | Powerful, reduces most carbonyl derivatives. |

The carbon skeleton of this compound can be cleaved through oxidation to yield carboxylic acid derivatives. A prominent method for such a transformation on a ketone is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The resulting ester can then be hydrolyzed to a carboxylic acid and an alcohol.

The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups. In the case of this compound, the two potential products are 3,4-difluorophenyl benzoate (B1203000) (from migration of the phenyl group) or benzyl (B1604629) 3,4-difluorobenzoate (from migration of the benzyl group). Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. While specific studies on this substrate are not prevalent, related reactions on alkylaryl ketones suggest that aryl groups often have a higher migratory aptitude than benzyl groups. Subsequent hydrolysis of the formed ester would yield 3,4-difluorobenzoic acid and phenol, or benzoic acid and 3,4-difluorophenylmethanol.

Reactions Involving the Alpha-Carbon

The alpha-carbon, situated between the carbonyl and the phenyl ring, is activated and serves as a key handle for building molecular complexity through halogenation and condensation reactions.

The presence of alpha-hydrogens allows for facile electrophilic halogenation under acidic or basic conditions. For instance, alpha-bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. This reaction proceeds via an enol or enolate intermediate to yield 2-bromo-1-(3,4-difluorophenyl)-2-phenylethanone.

This alpha-halo ketone is a potent electrophile and a valuable synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, enabling the introduction of diverse functional groups at the alpha-position.

The deoxybenzoin (B349326) core structure of this compound is a well-established precursor for the synthesis of various heterocycles.

Pyrazoles: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives is a classic route to pyrazoles. The reaction likely proceeds through initial formation of a hydrazone at the carbonyl, followed by an intramolecular cyclization and dehydration, yielding a substituted pyrazole.

Triazoles: The synthesis of 1,2,4-triazoles can be envisioned through multi-step sequences. For example, the alpha-carbon can be functionalized to install a nitrogen-containing group, followed by cyclization with a suitable partner. Research on the related 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone (B97240) highlights the importance of this scaffold in creating more complex triazole derivatives through condensation reactions.

Pyrimidines: Pyrimidine (B1678525) synthesis typically requires a 1,3-dicarbonyl compound or an equivalent. While this compound is a 1,2-dicarbonyl equivalent, it can be chemically modified to participate in pyrimidine synthesis. For example, formylation at the alpha-carbon using a base and a formylating agent (e.g., ethyl formate) would generate a 1,3-dicarbonyl intermediate, which could then undergo condensation with urea, thiourea, or amidines to form a pyrimidine ring.

Table 2: Heterocycle Synthesis from this compound Precursors

| Target Heterocycle | Required Coreactant | Key Intermediate |

|---|---|---|

| Pyrazole | Hydrazine | Hydrazone |

| Pyrimidine | Urea, Thiourea, Amidine | α-formylated 1,3-dicarbonyl |

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The molecule possesses two aromatic rings that can undergo electrophilic aromatic substitution (SEAr), such as nitration, halogenation, or Friedel-Crafts reactions. The site of substitution is governed by the electronic effects of the existing substituents.

The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. A base then removes a proton from the site of attack, restoring aromaticity and yielding the substituted product.

In this compound, the two rings exhibit different reactivities:

3,4-Difluorophenyl Ring: This ring is strongly deactivated towards electrophilic attack. The two fluorine atoms are electron-withdrawing through induction, and the acyl group (-COR) is a powerful deactivating, meta-directing group. Therefore, any substitution on this ring would be slow and would be expected to occur at the position meta to the carbonyl group and ortho to the fluorine atoms (C-5 position).

Benzyl-Phenyl Ring: This ring is part of a benzyl group attached to the alpha-carbon. The alkyl substituent is weakly activating and directs incoming electrophiles to the ortho and para positions. Therefore, this ring is the more likely site for electrophilic aromatic substitution.

Under typical SEAr conditions (e.g., HNO₃/H₂SO₄ for nitration), substitution is predicted to occur preferentially on the benzyl-phenyl ring at the para-position due to reduced steric hindrance compared to the ortho-positions.

Nitration and Sulfonation Studies

Direct experimental studies on the nitration and sulfonation of this compound are not extensively documented in publicly available literature. However, the reactivity of the 3,4-difluorophenyl ketone moiety can be inferred from studies on structurally related compounds.

The 3,4-difluorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. The fluorine atoms exert both an inductive (-I) and a resonance (+R) effect. While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms. The carbonyl group is a strong deactivating group and directs incoming electrophiles to the meta position.

Nitration:

In the case of this compound, the directing effects of the substituents on the difluorophenyl ring are conflicting. The fluorine atoms at positions 3 and 4 would direct nitration to positions 2, 5, and 6. The ketone group at position 1 would direct nitration to positions 2 and 6 (meta to the carbonyl). Therefore, the most likely positions for nitration on the 3,4-difluorophenyl ring are positions 2 and 6, which are ortho to one fluorine and meta to the carbonyl group.

Research on the nitration of other deactivated ketones, such as cyclic ketones, has shown that copper-assisted nitration with ceric ammonium (B1175870) nitrate (B79036) can be an effective method for introducing a nitro group at the α-position to the carbonyl. nih.gov This suggests that, in addition to aromatic nitration, nitration at the C2 position (the methylene (B1212753) bridge) of this compound could also be a possibility under specific reaction conditions.

Sulfonation:

Similar to nitration, the sulfonation of this compound is expected to be challenging due to the deactivated nature of the aromatic ring. Studies on the sulfonation of poly(ether ether ketone) (PEEK), which contains diaryl ketone units, have shown that concentrated sulfuric acid can be used to introduce sulfonic acid groups onto the aromatic rings. canada.ca The positions of sulfonation are influenced by the existing substituents and reaction conditions. For this compound, sulfonation would likely occur at the less sterically hindered positions on the 3,4-difluorophenyl ring that are activated by the fluorine atoms, such as position 6.

| Reaction | Reagents | Expected Major Products on Difluorophenyl Ring |

| Nitration | HNO₃/H₂SO₄ | 1-(3,4-Difluoro-6-nitrophenyl)-2-phenylethanone |

| Sulfonation | H₂SO₄ | 4-(2-Phenylacetyl)benzenesulfonic acid, 2,3-difluoro- |

This table presents predicted outcomes based on general principles of organic chemistry, as direct experimental data for the target compound is limited.

Halogenation on Aromatic Rings and Regioselectivity

The halogenation of this compound can occur on either of the two aromatic rings or at the α-carbon to the carbonyl group. The regioselectivity of the reaction is dependent on the reaction conditions and the halogenating agent used.

Halogenation of the 3,4-difluorophenyl ring is an electrophilic aromatic substitution reaction. The directing effects of the fluorine and ketone substituents, as discussed previously, will influence the position of halogenation. The most probable positions for halogenation on this ring are positions 2 and 6.

Halogenation of the phenyl ring (the C2-phenyl group) would also proceed via electrophilic aromatic substitution. In the absence of any other substituents, halogenation would be expected to occur at the ortho and para positions.

Furthermore, halogenation can occur at the α-carbon of the ketone (the C2 position). For instance, the compound 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) is a known chemical, suggesting that chlorination at the α-position is a feasible transformation. nih.gov

A study on the regioselective halogenation of 1,4-benzodiazepinones demonstrated that direct halogenation with N-halosuccinimides (NXS) can lead to halogenation on the more activated aromatic ring, while palladium-catalyzed C-H activation can direct halogenation to a specific ortho position on a phenyl side chain. researchgate.net These findings suggest that by choosing the appropriate catalyst and reaction conditions, selective halogenation of this compound at various positions could be achieved.

| Halogenation Site | Reagent/Condition | Expected Product(s) |

| α-Carbon | SO₂Cl₂ or NCS | 1-(3,4-Difluorophenyl)-2-chloro-2-phenylethanone |

| 3,4-Difluorophenyl Ring | Br₂/FeBr₃ | 1-(2-Bromo-3,4-difluorophenyl)-2-phenylethanone and/or 1-(5-Bromo-3,4-difluorophenyl)-2-phenylethanone |

| Phenyl Ring | Br₂/FeBr₃ | 1-(3,4-Difluorophenyl)-2-(4-bromophenyl)ethanone |

This table outlines potential halogenation products. The actual product distribution would need to be determined experimentally.

Development of Novel Analogues via Structural Modification and Diversification

The development of novel analogues of this compound can be achieved through various structural modifications. These modifications can be broadly categorized into three areas: modification of the 3,4-difluorophenyl ring, modification of the phenyl ring, and modification of the ketone and methylene bridge.

Modification of the Aromatic Rings:

As discussed in the previous sections, electrophilic substitution reactions such as nitration, sulfonation, and halogenation can introduce new functional groups onto either of the aromatic rings. These newly introduced groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, a brominated analogue could be coupled with various boronic acids to generate a library of biaryl derivatives.

Modification of the Ketone and Methylene Bridge:

The ketone functionality is a versatile site for chemical modification. It can be reduced to a secondary alcohol, which can then be further functionalized. The ketone can also undergo reactions such as the Wittig reaction to form an alkene, or it can be converted to an oxime or a hydrazone.

The methylene bridge (C2) is activated by both the adjacent carbonyl group and the phenyl ring. This position can be alkylated, arylated, or functionalized with various electrophiles.

The synthesis of analogues of related structures, such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, has been reported where substituents were introduced at various positions on a phenylpropyl side chain to explore structure-activity relationships. ebi.ac.uk This highlights the general strategy of synthesizing a series of analogues with systematic structural changes to optimize desired properties.

| Modification Strategy | Example Reaction | Potential Analogue Structure |

| Ketone Reduction | NaBH₄ | 1-(3,4-Difluorophenyl)-2-phenylethanol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(3,4-Difluorophenyl)-2-phenylprop-1-ene |

| α-Alkylation | NaH, CH₃I | 1-(3,4-Difluorophenyl)-2-phenylpropan-1-one |

| Suzuki Coupling (on a brominated derivative) | PhB(OH)₂, Pd catalyst | 1-(2-Biphenyl-3,4-difluorophenyl)-2-phenylethanone |

This table provides examples of potential synthetic routes to novel analogues.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a primary tool for the definitive structural characterization of organic molecules such as 1-(3,4-Difluorophenyl)-2-phenylethanone. Through various NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra offer foundational insights into the electronic environment of every proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the methylene (B1212753) (-CH₂-) protons, being adjacent to both a carbonyl group and a phenyl ring, are expected to produce a singlet signal at approximately 4.3 ppm. The protons of the unsubstituted phenyl ring generally appear as a multiplet in the 7.2-7.4 ppm range. The aromatic protons on the 3,4-difluorophenyl moiety are anticipated to be further downfield, around 7.8-8.1 ppm, exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides a wider chemical shift range, which typically allows for the resolution of all unique carbon signals. libretexts.org The carbonyl carbon (C=O) is the most deshielded, with its signal expected around 195 ppm. libretexts.org The methylene carbon (-CH₂-) signal is predicted to be near 45 ppm. The carbons of the phenyl ring would resonate within the standard aromatic region of 127-135 ppm. The carbon atoms of the 3,4-difluorophenyl ring are also found in the aromatic region, though their exact shifts are heavily influenced by the strong electron-withdrawing effects of the fluorine substituents. Notably, carbons directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. acdlabs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~195 |

| -CH₂- | ~4.3 (singlet) | ~45 |

| Phenyl-H | ~7.2-7.4 (multiplet) | - |

| Phenyl-C | - | ~127-135 |

| Difluorophenyl-H | ~7.8-8.1 (multiplet) | - |

| Difluorophenyl-C | - | ~118-160 (with C-F coupling) |

Two-dimensional (2D) NMR experiments are essential for mapping the intricate network of atomic connections within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is instrumental in assigning the protons within the phenyl and 3,4-difluorophenyl rings by tracing the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps the direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This powerful technique allows for the unambiguous assignment of the signals for all protonated carbons, including the central methylene group and the various C-H groups of the two aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. columbia.edu This is critical for piecing together the molecular fragments. Key correlations would be expected from the methylene protons to the carbonyl carbon, the quaternary carbon of the phenyl ring, and carbons within the 3,4-difluorophenyl ring. Furthermore, protons on the difluorophenyl ring would show correlations to the carbonyl carbon, unequivocally confirming the attachment of this ring to the ethanone (B97240) core.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for structural analysis. huji.ac.il For this compound, the two fluorine atoms at the C-3 and C-4 positions are chemically non-equivalent and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of aromatic fluorine atoms typically fall within the range of -100 to -170 ppm when referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.educolorado.edu The precise chemical shifts, along with the observation of fluorine-fluorine and proton-fluorine coupling constants, provide definitive confirmation of the substitution pattern on the phenyl ring.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of the molecule, offering valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1690 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic, -CH₂-) | Stretching | ~2950-2850 |

| C=C (Aromatic) | Stretching | ~1600, ~1500, ~1450 |

| C-F (Aryl fluoride) | Stretching | ~1250-1100 |

A prominent and strong absorption band around 1690 cm⁻¹ is a clear indicator of the ketone carbonyl (C=O) group. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methylene group should appear around 2950-2850 cm⁻¹. The presence of the two aromatic rings is further confirmed by a series of C=C stretching absorptions around 1600, 1500, and 1450 cm⁻¹. Finally, strong absorptions in the fingerprint region, specifically between 1250 and 1100 cm⁻¹, are characteristic of the C-F stretching vibrations of the difluorophenyl group. researchgate.net

FT-Raman spectroscopy serves as a complementary technique to FT-IR, as the selection rules for Raman scattering are different from those for IR absorption. soton.ac.uk It is particularly effective for observing the vibrations of non-polar bonds and symmetric molecular motions. In the case of this compound, the FT-Raman spectrum would likely show strong signals for the symmetric breathing modes of the aromatic rings. The C=O stretch would also be present, though generally with less intensity than in the FT-IR spectrum. The C-F bonds are also expected to produce characteristic signals in the Raman spectrum. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Analysis of a chemical compound like this compound using mass spectrometry provides critical information about its molecular weight and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, an exact mass can be obtained and compared to a calculated theoretical mass.

For this compound, with the chemical formula C₁₄H₁₀F₂O, the theoretical monoisotopic mass can be calculated. While specific experimental HRMS data for this compound is not available in the searched literature, the analysis would typically yield a value extremely close to the calculated exact mass, confirming the elemental formula. The PubChem database lists a computed monoisotopic mass for this compound. nih.gov High-resolution instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of providing mass accuracy within a few parts per million (ppm). nih.gov

Hypothetical HRMS Data Table

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀F₂O |

| Theoretical Exact Mass (Monoisotopic) | 232.06996 u |

| Observed m/z (e.g., [M+H]⁺) | Data not available |

| Mass Accuracy (ppm) | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process reveals characteristic fragmentation patterns that help in identifying the compound's structural components. nih.govnih.gov

For this compound, fragmentation would likely occur at the weakest bonds. The primary fragmentation pathways for ketones often involve cleavage alpha to the carbonyl group. chemguide.co.ukmiamioh.edu Key expected fragmentations would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent methylene carbon (CH₂), leading to the formation of a stable acylium ion.

Loss of the benzyl (B1604629) group: Cleavage of the C-C bond between the carbonyl and the phenyl-substituted methylene group.

Cleavage involving the difluorophenyl ring: Fragmentation of the difluorophenyl ring itself or cleavage of the bond connecting it to the carbonyl group.

The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratios of these fragments, providing a fingerprint for the molecule's structure. wvu.edu Without experimental data, a detailed fragmentation pathway and a corresponding data table cannot be constructed.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic structure can be determined. mdpi.com

Although crystal structures for many related fluorinated and phenyl-containing organic compounds are available, a search of crystallographic databases did not yield a structure for this compound. researchgate.netsfu.ca Therefore, specific data on its crystal system, space group, unit-cell dimensions, and molecular geometry cannot be provided.

Hypothetical Crystal Data Table

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀F₂O |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Key Bond Lengths & Angles | Data not available |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is a common choice for such calculations due to its balance of accuracy and computational cost for organic molecules.

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3,4-Difluorophenyl)-2-phenylethanone, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure.

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are useful for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and for assigning spectral bands observed in experimental measurements.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a highly accurate description of the electronic structure. While computationally more intensive than DFT, they are valuable for benchmarking results and for systems where DFT may be less reliable. A high-level ab initio calculation for this compound would offer a precise determination of its electronic energy and wave function.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor.

Energy and Distribution: Computational methods like DFT can calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. For this compound, the HOMO would likely be located on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO might be centered on areas susceptible to nucleophilic attack, like the carbonyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. The value of the gap can be calculated from the output of DFT calculations.

Relationship of FMOs to Reactivity and Charge Transfer

The energies and shapes of the frontier orbitals dictate how a molecule interacts with other chemical species. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a central concept in predicting reaction outcomes. The overlap of these orbitals facilitates the intramolecular charge transfer that occurs during chemical reactions and electronic excitations.

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution.

Predicting Reactive Sites: The MEP map uses a color spectrum to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, this would likely be the oxygen atom of the carbonyl group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential. By analyzing the MEP surface, one can predict how the molecule will interact with other reagents and identify potential sites for hydrogen bonding.

Molecular Dynamics Simulations and Conformational Analysis

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated over a period of time. Such simulations could reveal the flexibility of the molecule, the accessible conformations, and the timescales of conformational transitions. For instance, a study on the two polymorphs of 4'-hydroxyacetophenone (B195518) utilized MD simulations to investigate lattice energetics, highlighting the sensitivity of the model to atomic point charges and molecular flexibility.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotation around the single bonds, particularly the bond connecting the carbonyl group to the difluorophenyl ring and the bond between the carbonyl carbon and the methylene (B1212753) bridge. Of significant interest is the relative orientation of the carbonyl group and the difluorophenyl ring.

Studies on structurally similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong and exclusive preference for the s-trans conformation in solution. nih.govnih.govacs.org In this conformation, the carbonyl group and the fluorine-substituted phenyl ring are oriented in a way that minimizes steric and electrostatic repulsion. The s-cis conformer, where the carbonyl oxygen and the ortho-fluorine atom would be in close proximity, is considered to be significantly less stable due to repulsive forces between the two electronegative atoms. nih.gov This preference for the s-trans form is supported by both NMR spectroscopic data, which shows through-space spin-spin couplings, and by Density Functional Theory (DFT) calculations. nih.govnih.govacs.org

Given the structural analogy, it is highly probable that this compound also predominantly adopts an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom at the 4-position of the phenyl ring. The rotation around the bond between the carbonyl group and the methylene bridge would also lead to different conformers, influenced by the steric bulk of the two phenyl rings.

| Conformer | Relative Orientation (C=O and Difluorophenyl Ring) | Expected Stability | Supporting Evidence |

|---|---|---|---|

| s-trans | Anti-periplanar | High (most stable) | Analogy to 2'-fluoro-substituted acetophenones, minimization of steric and electrostatic repulsion. nih.govnih.gov |

| s-cis | Syn-periplanar | Low (unstable) | Significant repulsion between carbonyl oxygen and ortho-fluorine in analogous compounds. nih.gov |

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

Theoretical calculations, particularly using DFT methods, are instrumental in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and electronic properties.

Theoretical IR Spectroscopy:

The IR spectrum of a molecule is determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these modes. For this compound, key vibrational frequencies would include:

C=O Stretch: The carbonyl stretching vibration is a strong and characteristic absorption in the IR spectrum of ketones. For acetophenone, this band is typically observed around 1685 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the phenyl ring would be expected to shift this frequency.

C-F Stretches: The carbon-fluorine stretching vibrations of the difluorophenyl group would appear in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations associated with the two aromatic rings would also be present.

A theoretical study on bromo-substituted acetophenones demonstrated good agreement between calculated and experimental vibrational frequencies, suggesting that DFT methods can reliably predict the IR spectrum of substituted acetophenones. researchgate.net

Theoretical NMR Spectroscopy:

NMR spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants (J).

For this compound, key predicted NMR features would include:

¹H NMR: Distinct signals for the protons on the two different phenyl rings and a singlet for the methylene protons. The chemical shifts of the protons on the difluorophenyl ring would be influenced by the strong electron-withdrawing effect of the fluorine atoms.

¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the two aromatic rings. The carbons attached to the fluorine atoms would show characteristic splitting due to C-F coupling.

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the difluorophenyl ring.

Studies on 2'-fluoro-substituted acetophenones have shown that through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings can be observed, providing direct evidence for the preferred conformation. nih.govnih.gov Similar couplings would be anticipated in the NMR spectrum of this compound.

Comparison with Experimental Data:

Currently, there is a lack of publicly available, peer-reviewed experimental IR and NMR spectra for this compound. However, a comparison with theoretically predicted spectra would be a crucial step in confirming the structural and conformational features discussed above. Any discrepancies between theoretical predictions and experimental observations could point to subtle electronic or steric effects not fully captured by the computational model or could indicate the presence of multiple conformers in solution.

| Spectroscopic Technique | Predicted Key Features | Basis for Prediction |

|---|---|---|

| Infrared (IR) | Strong C=O stretch (~1680-1700 cm⁻¹), C-F stretches (1100-1300 cm⁻¹), aromatic C-H and C=C stretches. | DFT calculations on substituted acetophenones. researchgate.netresearchgate.net |

| ¹H NMR | Distinct aromatic signals for two phenyl rings, singlet for CH₂ protons. | General principles of NMR and data from analogous structures. nih.gov |

| ¹³C NMR | Carbonyl resonance, methylene resonance, distinct aromatic carbon signals with C-F coupling. | General principles of NMR and data from analogous structures. nih.gov |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. | Presence of two fluorine atoms in different chemical environments. |

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Investigation of Cellular Pathways and Molecular Targets in Model Systems (e.g., human cancer cell lines, in vitro fungal species)

The core structure of this compound serves as a scaffold for a variety of derivatives that have been investigated for their potential therapeutic effects. In particular, the incorporation of heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, has yielded compounds with significant biological activity in preclinical studies. These investigations have shed light on the cellular pathways and molecular targets through which these derivatives exert their effects, primarily in the realms of oncology and mycology.

Antifungal Activity and Mechanisms of Action

Derivatives of this compound, especially those containing a triazole moiety, have demonstrated notable antifungal properties. The primary molecular target for many of these azole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. amazonaws.com This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. amazonaws.comnih.gov Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and integrity, ultimately inhibiting fungal growth. nih.govlsuhsc.edu

Inhibition of lanosterol 14α-demethylase by these derivatives leads to the depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors. amazonaws.com This dual effect disrupts the normal function of the fungal cell membrane and is a key mechanism of their antifungal action. amazonaws.comnih.gov Studies on various fungal species, including Candida albicans and Cryptococcus neoformans, have confirmed this mechanism. amazonaws.com

Furthermore, some triazole derivatives have shown efficacy against fungal strains that have developed resistance to conventional antifungal drugs. nih.gov This suggests that these compounds may interact with the target enzyme in a manner that overcomes common resistance mechanisms, such as overexpression of the target enzyme or mutations that reduce drug binding. nih.gov

Anticancer Activity and Molecular Targets

A significant body of research has focused on the anticancer potential of derivatives of this compound. These studies have utilized a variety of human cancer cell lines to elucidate the mechanisms by which these compounds inhibit cancer cell proliferation and induce cell death.

Targeting Key Signaling Pathways:

Several critical signaling pathways that are often dysregulated in cancer have been identified as targets for these derivatives. These include:

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival, and its constitutive activation is a hallmark of many cancers. nih.govresearchgate.net Some derivatives have been shown to interfere with this pathway, leading to a reduction in cancer cell growth. researchgate.net

PI3K-Akt-mTOR Pathway: This pathway is also central to cell growth, survival, and metabolism. nih.gov Its inhibition is a key strategy in cancer therapy, and certain derivatives have demonstrated the ability to modulate its activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) and BRAF: EGFR and BRAF are key proteins in signaling pathways that drive tumor growth. nih.gov A series of novel compounds carrying the 1,2,4-triazole scaffold were evaluated for their anticancer activity, with some showing potent inhibition of both EGFR and BRAF. nih.gov

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. Some 1,2,4-triazole derivatives have been identified as strong tubulin inhibitors, thereby disrupting mitosis and leading to cancer cell death. nih.gov

Induction of Apoptosis:

A common mechanism of action for many of these anticancer derivatives is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, some 1,2,4-triazole Schiff base derivatives were found to increase the Bax/Bcl-2 ratio in MCF-7 breast cancer cells, which is a key indicator of apoptosis induction. ekb.eg

Inhibition of Other Key Enzymes:

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and survival. A series of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives were synthesized as potential FAK inhibitors, with some compounds showing potent activity against MCF-7 and A431 cell lines. nih.gov

Aromatase: This enzyme is involved in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. Some 1,2,4-triazole derivatives have been designed and evaluated as aromatase inhibitors. researchgate.net

Thymidine Phosphorylase: This enzyme is involved in angiogenesis. Some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been shown to be strong inhibitors of this enzyme. nih.gov

The following tables summarize the in vitro anticancer activity of various derivatives of this compound against several human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 1,2,4-Triazole Derivatives | Hela | < 12 µM | researchgate.net |

| 1,2,4-Triazole Derivatives | MCF-7 | Not specified | researchgate.net |

| 1,2,4-Triazole Derivatives | A549 | Not specified | researchgate.net |

| 1,2,4-Triazole Pyridine Derivatives | Murine Melanoma (B16F10) | Not specified | ijpca.org |

| 1,2,4-Triazole Schiff Bases (TB-NO2, TB-OCH3) | HEPG2 | Effective | ekb.eg |

| 1,2,4-Triazole Schiff Bases (TB-NO2, TB-OCH3) | HCT-116 | Effective | ekb.eg |

| 1,2,4-Triazole Schiff Bases (TB-NO2, TB-OCH3) | MCF-7 | Effective | ekb.eg |

| 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanone Derivatives (e.g., 6i) | MCF-7 | 140 ± 10 nM | nih.gov |

| 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanone Derivatives (e.g., 6i) | A431 | 10 ± 1 nM | nih.gov |

| 1,3,4-Thiadiazole Derivatives | MCF-7 | IC50 = 1.78 µmol/L | mdpi.com |

| 1,3,4-Thiadiazole Derivatives | A549 | IC50 = 4.04 µmol/L | mdpi.com |

| Compound | Target Enzyme | Activity (IC50) | Reference |

| 1,2,4-Triazole Derivative (8c) | EGFR | 3.6 µM | nih.gov |

| 1,2,4-Triazole Derivatives (8c, 8d) | BRAF | Potent Inhibition | nih.gov |

| 1,2,4-Triazole Derivatives (8c, 8d) | Tubulin | Strong Inhibition | nih.gov |

| 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanone Derivative (6i) | FAK | 20 ± 1 nM | nih.gov |

Role As a Key Synthetic Intermediate and Precursor in Multi Step Syntheses

Precursor to Complex Pharmaceuticals and Agrochemicals

The 3,4-difluorophenyl moiety is a key pharmacophore in a number of successful drug candidates due to its ability to enhance metabolic stability and binding affinity. Consequently, 1-(3,4-Difluorophenyl)-2-phenylethanone and its precursors are important intermediates in the synthesis of various bioactive molecules.

Pharmaceuticals:

A notable example of the utility of the 3,4-difluorophenyl group is in the synthesis of the antiplatelet agent Ticagrelor. While not a direct precursor, the synthesis of the key intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine often starts from 3,4-difluorobenzaldehyde (B20872), a closely related starting material to the title compound. nih.gov The synthesis of this crucial amine highlights the importance of the 3,4-difluorophenyl scaffold in constructing complex pharmaceutical agents.

Furthermore, derivatives of phenylethanone are known to be precursors to a variety of pharmacologically active compounds. For instance, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone has been synthesized and identified as a potent and long-acting peripheral inhibitor of catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease. This underscores the potential of the this compound scaffold to be adapted for the synthesis of other enzyme inhibitors.

The quinazolinone core is another important heterocyclic system in medicinal chemistry, with derivatives showing activity as inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net The synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones has been achieved through radical-type cross-coupling reactions, demonstrating a pathway where a phenylethanone-like structure could be incorporated. researchgate.net

Agrochemicals:

The difluorophenyl group is also prevalent in modern agrochemicals. Triazole-based fungicides are a major class of agrochemicals used to protect crops. The synthesis of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl carbamate (B1207046) derivatives has been reported, starting from 2-chloro-2,4-difluoroacetophenone. These compounds have shown significant inhibitory effects against various fungi. This suggests a clear synthetic trajectory for this compound to be utilized in the development of novel fungicides.

Similarly, novel diamide (B1670390) insecticides have been designed and synthesized by combining pyrazolyl and polyfluoro-substituted phenyl groups into alanine (B10760859) or 2-aminobutyric acid skeletons. tue.nl These complex molecules often require multi-step syntheses where functionalized phenylethanones can serve as key building blocks.

Table 1: Examples of Bioactive Molecules Derived from or Related to this compound

| Precursor/Related Compound | Target Bioactive Scaffold/Molecule | Therapeutic/Agrochemical Area |

|---|---|---|

| 3,4-Difluorobenzaldehyde | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (intermediate for Ticagrelor) | Antiplatelet Agent |

| 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | COMT Inhibitors | Antiparkinsonian Agent |

| 2-Chloro-2,4-difluoroacetophenone | N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl carbamates | Fungicide |

| Polyfluoro-substituted phenyl derivatives | Diamide Insecticides | Insecticide |

Integration into Convergent and Divergent Synthetic Strategies

The structure of this compound lends itself well to both convergent and divergent synthetic approaches, which are key strategies in the efficient synthesis of complex molecules.

Convergent Synthesis:

In a convergent synthesis, different fragments of a target molecule are synthesized independently and then coupled together in the final stages. This compound can be readily functionalized at the ketone or the methylene (B1212753) bridge, making it an ideal fragment for such strategies. For example, it could be elaborated into a more complex building block containing additional functional groups, which is then coupled with another key fragment to assemble the final product. This approach is particularly advantageous for the synthesis of complex pharmaceuticals like the FXa inhibitors, where a convergent synthesis allows for rapid access to a library of analogues. nih.govnih.gov

Divergent Synthesis:

Divergent synthesis involves starting from a common intermediate and elaborating it into a variety of different products. The reactivity of the ketone and the adjacent methylene group in this compound allows for a range of transformations, making it a suitable starting point for divergent syntheses. For instance, the ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The methylene group can be functionalized through enolate chemistry. Each of these transformations leads to a new class of compounds that can be further elaborated. This strategy is highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones from a common precursor demonstrates the power of this approach in creating molecular diversity. nih.gov

Asymmetric Synthesis and Chiral Induction via this compound Derivatives

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The prochiral nature of the ketone in this compound makes it an excellent substrate for asymmetric synthesis, allowing for the introduction of a stereocenter that can be carried through to the final chiral product.

Asymmetric Reduction:

The asymmetric reduction of the ketone in this compound to a chiral alcohol is a key transformation. This can be achieved using a variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium, often in combination with chiral ligands. nih.gov The resulting chiral alcohol is a versatile intermediate that can be used in the synthesis of a wide range of chiral molecules. For example, the asymmetric hydrogenation of related 1-aryl substituted-3,4-dihydroisoquinolines using iridium catalysts with chiral phosphorus-based ligands has been shown to produce chiral tetrahydroisoquinolines with high enantioselectivity. nih.govrsc.org

Chiral Auxiliaries and Catalysts:

Derivatives of this compound can also be used in conjunction with chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. For instance, a chiral auxiliary can be attached to the molecule, and subsequent reactions will proceed with a high degree of stereocontrol due to the influence of the auxiliary. After the desired stereocenter has been established, the auxiliary can be removed. This approach has been successfully used in the asymmetric synthesis of fluorinated amines and amino acids. nih.gov

Furthermore, chiral ligands can be synthesized from derivatives of this compound. These ligands can then be used in metal-catalyzed asymmetric reactions to induce chirality in other molecules. The development of P-stereogenic Ir-MaxPHOX catalysts for the asymmetric hydrogenation of non-chelating olefins highlights the importance of chiral ligands in modern synthesis. nih.gov

Table 2: Potential Asymmetric Transformations of this compound

| Transformation | Reagents/Catalysts | Product Type |

|---|---|---|

| Asymmetric Reduction | Chiral Ru, Rh, or Ir catalysts with chiral ligands | Chiral Alcohol |

| Diastereoselective Addition | Enolate formation followed by reaction with a chiral electrophile | Chiral Ketone |

| Reductive Amination | Chiral amine or chiral catalyst | Chiral Amine |

Utility in the Construction of Advanced Organic Scaffolds

The term "organic scaffold" refers to the core framework of a molecule, which can be decorated with various functional groups to create a library of compounds. This compound is a valuable building block for the construction of a variety of advanced organic scaffolds, particularly heterocyclic systems.

Heterocyclic Scaffolds:

The ketone and the adjacent methylene group in this compound are ideal functionalities for participating in cyclization reactions to form heterocyclic rings. For example, it can be used in multi-component reactions to synthesize complex heterocyclic systems in a single step. The synthesis of 1,3,4-oxadiazoles and indole-fused heterocycles through multi-component reactions demonstrates the efficiency of this approach. nih.govnih.gov

The chalcone (B49325) derived from this compound can be a precursor to a wide range of heterocyclic compounds. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolines, while reaction with o-phenylenediamine (B120857) can lead to benzodiazepines. derpharmachemica.com The synthesis of functionalized derivatives of 4,4'-difluoro chalcone has been shown to produce a variety of heterocyclic scaffolds with antimicrobial and antioxidant properties. derpharmachemica.com

Furthermore, the synthesis of chiral tetrahydrofuran (B95107) derivatives from chiral lactone carboxylic acids showcases how a related scaffold can be used to build complex heterocyclic systems. researchgate.net

Polycyclic Aromatic Scaffolds:

While less direct, derivatives of this compound could potentially be used in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The phenyl rings of the molecule could be induced to undergo intramolecular cyclization reactions under appropriate conditions, leading to the formation of fused aromatic systems. The synthesis of PAHs often involves the oxidative cyclodehydrogenation of suitable oligophenylene precursors. nih.gov

Structure Activity Relationship Sar Exploration in Chemical Biology Research

Impact of Difluorophenyl Substitution Pattern on Biological Activity

The substitution pattern of fluorine atoms on the phenyl ring is a critical determinant of a molecule's biological activity. The 3,4-difluoro substitution on the phenyl ring of the titular compound significantly influences its electronic properties, lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets.

Research on related diaryl ketone and diaryl ether structures has consistently demonstrated that the position and number of fluorine substituents can dramatically alter biological efficacy. For instance, in studies of various kinase inhibitors, the presence of a 3,4-difluorophenyl moiety has been associated with enhanced inhibitory potency. This is often attributed to the electron-withdrawing nature of fluorine, which can modulate the pKa of nearby functional groups and create favorable electrostatic interactions within a protein's active site. Moreover, the difluoro substitution can block sites of metabolism, thereby increasing the compound's bioavailability and in vivo half-life.

While specific SAR data for 1-(3,4-Difluorophenyl)-2-phenylethanone is not extensively available in the public domain, analogous studies on similar scaffolds provide valuable insights. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, the position and type of electron-withdrawing groups on the phenyl ring at the 4-position were found to significantly affect receptor-binding activity. researchgate.net

Influence of the Phenyl Group Modifications on Molecular Recognition

The unsubstituted phenyl group in this compound serves as a crucial hydrophobic and aromatic interaction partner with biological macromolecules. Modifications to this ring provide a powerful handle to modulate a compound's affinity, selectivity, and pharmacokinetic properties.

SAR studies on various classes of diaryl compounds have shown that introducing substituents on this second phenyl ring can lead to significant changes in activity. For example, the addition of small hydrophobic groups like methyl or chloro can enhance binding by occupying small hydrophobic pockets in the target protein. Conversely, the introduction of polar groups such as hydroxyl or amino can establish new hydrogen bonding interactions, which can be pivotal for affinity and selectivity.

In the context of diaryl ketone derivatives, the nature and position of substituents on the phenyl ring have been shown to be critical for their anticancer activity. For instance, in a series of diaryl-methylenecyclopentanones, the replacement of a phenyl group with a methylphenyl group significantly increased the cytotoxic effect in breast cancer cells. researchgate.net

Role of the Ethanone (B97240) Moiety and its Alpha-Substitutions in Modulating Interactions

The ethanone linker connecting the two aryl rings is not merely a passive spacer but plays an active role in orienting the phenyl groups in the correct conformation for optimal binding. The ketone functionality itself can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

Modifications to the ethanone backbone, particularly at the alpha-carbon, can have a profound impact on biological activity. The introduction of substituents at this position can alter the molecule's conformational flexibility and introduce new interaction points. For example, alpha-fluorination of ketones has been explored as a strategy to create more potent and stable inhibitors of enzymes like the SARS 3C-like proteinase. nih.gov The difluoromethylene group, in particular, has been proposed as a bioisostere for an oxygen atom, potentially leading to novel binding modes. nih.gov

Furthermore, the ketone moiety is a key feature in the pharmacophore of many biologically active compounds, including inhibitors of peptidyl-prolyl cis-trans isomerases. researchgate.net

Development of Pharmacophores Based on SAR Studies for Targeted Interactions

The culmination of SAR studies is often the development of a pharmacophore model. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to elicit a specific biological response. researchgate.net

For a molecule like this compound, a pharmacophore model would be derived from the collective SAR data of its analogs. This model would highlight the key interaction points:

Aromatic/Hydrophobic Features: Corresponding to the 3,4-difluorophenyl and phenyl rings.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone moiety.

By understanding which modifications enhance or diminish activity, researchers can refine the pharmacophore model to be more predictive. For example, if SAR studies reveal that a hydroxyl group at a specific position on the phenyl ring is crucial for activity, a hydrogen bond donor feature would be added to that location in the pharmacophore.

These pharmacophore models are invaluable tools in modern drug discovery. They can be used to virtually screen large compound libraries to identify novel scaffolds that fit the model, thereby accelerating the discovery of new drug candidates. researchgate.net Ligand-based pharmacophore modeling, which relies on the structures of known active compounds, is a particularly powerful approach when the 3D structure of the biological target is unknown.

While a specific pharmacophore model for this compound is not publicly available, the principles of its development are well-established in the field of medicinal chemistry.

Emerging Research Directions and Future Perspectives

Computational Design of Novel Analogues with Predicted Biological Interactions

The computational design of novel analogues of 1-(3,4-Difluorophenyl)-2-phenylethanone represents a significant frontier in medicinal chemistry. By leveraging in silico modeling techniques, researchers can predict the biological interactions of structural variants, thereby accelerating the discovery of new therapeutic agents. cas.orgnih.gov This approach involves the systematic modification of the lead compound's structure—for instance, by altering the substitution patterns on the phenyl rings or modifying the ketone moiety—and then using computational tools to evaluate their binding affinity and selectivity for specific biological targets.

The presence of the 3,4-difluorophenyl group is of particular interest. Fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. researchgate.net Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to create models that correlate these structural features with biological activity. For example, a study on bile-acid-appended triazolyl aryl ketones demonstrated that analogues with electron-withdrawing groups, such as fluorine, on the aryl ketone moiety exhibited enhanced anticancer activity. barchart.com This suggests that in silico screening of a virtual library of this compound analogues could identify candidates with potent and selective activities against various diseases.

Future research will likely focus on developing more accurate predictive models by incorporating advanced computational techniques and larger datasets. These efforts will guide the synthesis of the most promising analogues for further preclinical evaluation.

Integration with Artificial Intelligence and Machine Learning for Spectroscopic Analysis and Synthesis Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the study of molecules like this compound, particularly in the realms of spectroscopic analysis and synthesis prediction. purdue.edu

Spectroscopic Analysis: